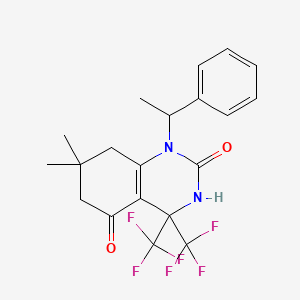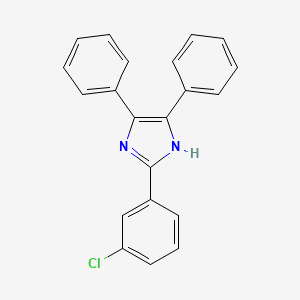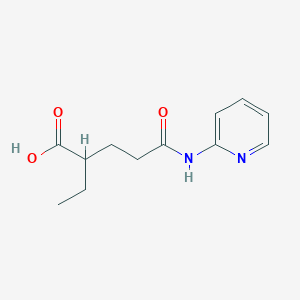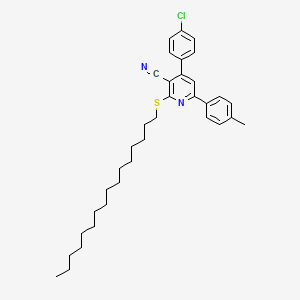
2-hydroxy-7,7-dimethyl-1-(1-phenylethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-DIMETHYL-1-(1-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-1-(1-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo cyclization reactions under acidic or basic conditions. The presence of trifluoromethyl groups suggests the use of reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The trifluoromethyl groups may participate in nucleophilic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline-2,5-dione derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are often explored for their potential as enzyme inhibitors, particularly in cancer research. The presence of trifluoromethyl groups can enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicine, compounds like 7,7-DIMETHYL-1-(1-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE may be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrially, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The trifluoromethyl groups may enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: A simpler analog without the trifluoromethyl groups.
Dihydroquinazoline: A reduced form of quinazoline.
Trifluoromethylquinazoline: A quinazoline derivative with trifluoromethyl groups but lacking the phenylethyl group.
Uniqueness
7,7-DIMETHYL-1-(1-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is unique due to its combination of structural features, including the phenylethyl group and multiple trifluoromethyl groups. These features may confer distinct chemical and biological properties, making it a compound of interest for further research.
Propiedades
Fórmula molecular |
C20H20F6N2O2 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
7,7-dimethyl-1-(1-phenylethyl)-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione |
InChI |
InChI=1S/C20H20F6N2O2/c1-11(12-7-5-4-6-8-12)28-13-9-17(2,3)10-14(29)15(13)18(19(21,22)23,20(24,25)26)27-16(28)30/h4-8,11H,9-10H2,1-3H3,(H,27,30) |
Clave InChI |
RKESSTGBNYZSFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C3=C(C(=O)CC(C3)(C)C)C(NC2=O)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-methanediylbis(2-{(E)-[(4-chlorophenyl)imino]methyl}phenol)](/img/structure/B11567503.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B11567512.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide](/img/structure/B11567517.png)
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11567525.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11567538.png)

![N'~1~,N'~3~-bis[(E)-(4-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B11567547.png)
![6-methyl-5-(3-methylbutyl)-2-[(4-phenylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11567549.png)
![6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11567550.png)
![ethyl 2-[6,7-dimethyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11567553.png)
![N,6-bis(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567568.png)

![N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11567572.png)
